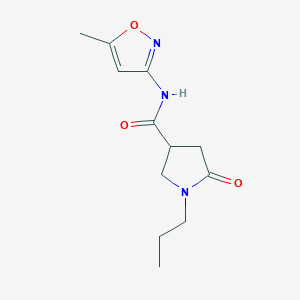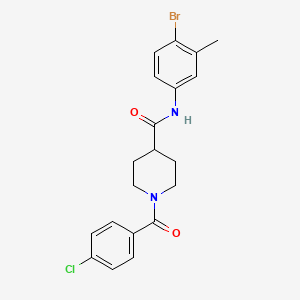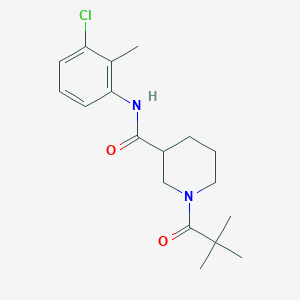methanone](/img/structure/B11155918.png)
[5-bromo-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a brominated phenyl group, a tetrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Tetrazole Formation: Cyclization to form the tetrazole ring.
Piperidine Attachment: Coupling of the piperidine moiety to the phenyl ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: To reduce human error and increase reproducibility.
Purification Techniques: Such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may introduce new functional groups to the molecule.
Scientific Research Applications
5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate : A widely used chemical intermediate with similar functional groups.
- Neurogenesis Inducer V, KHS101 : A compound with a similar structural motif used in neurogenesis research.
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate : Another complex organic molecule with potential biological activity.
Uniqueness
What sets 5-bromo-2-(1H-tetrazol-1-yl)phenylmethanone apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
Molecular Formula |
C19H18BrN5O |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
[5-bromo-2-(tetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H18BrN5O/c20-16-6-7-18(25-13-21-22-23-25)17(12-16)19(26)24-10-8-15(9-11-24)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2 |
InChI Key |
FIZJTZXRNUAGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)
![6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11155844.png)


![3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155853.png)
![1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one](/img/structure/B11155856.png)
![N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11155857.png)
![N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide](/img/structure/B11155880.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11155883.png)
![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155888.png)
![8-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11155891.png)
![1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11155895.png)
![{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid](/img/structure/B11155896.png)

